molecular formula C18H23N5O B2368115 2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine CAS No. 2177059-98-0

2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine

Cat. No.: B2368115
CAS No.: 2177059-98-0
M. Wt: 325.416
InChI Key: RARLHXPVRWZTNK-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine ( 2177059-98-0) is a synthetic small molecule with a molecular formula of C18H23N5O and a molecular weight of 325.41 g/mol . Its structure features a pyrimidine core, a key scaffold in medicinal chemistry, which is substituted with a cyclopropyl group and is linked via a methylene bridge to a 6-morpholinopyridin-3-amine group . This specific molecular architecture makes it a compound of interest in early-stage drug discovery research. Pyrimidine-carboxamide analogues have demonstrated significant potential in infectious disease research, particularly as anti-tubercular agents. Compounds within this chemical class have shown excellent in vitro activity against Mycobacterium tuberculosis (Mtb), with some exhibiting minimum inhibitory concentration (MIC90) values below 1.00 µM . Furthermore, the pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in molecules investigated for a range of biological activities. Related compounds, such as pyrazolopyrimidines, have been reported as potent inhibitors of mycobacterial ATP synthase, a validated drug target for tuberculosis . The structural elements present in this molecule, including the cyclopropyl group on the pyrimidine ring, have been associated with good anti-tubercular potency in related compound series . This compound is intended for research purposes and is not designed for human therapeutic or veterinary use. Researchers can leverage this chemical as a building block or for screening in various biochemical and pharmacological assays to explore its full potential.

Properties

IUPAC Name

2-cyclopropyl-6-methyl-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-13-10-16(22-18(21-13)15-3-4-15)19-11-14-2-5-17(20-12-14)23-6-8-24-9-7-23/h2,5,10,12,15H,3-4,6-9,11H2,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARLHXPVRWZTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)NCC3=CN=C(C=C3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Malononitrile Derivatives

The pyrimidine ring is constructed via cyclocondensation of malononitrile with thiourea derivatives. In a representative procedure (Patent CN102399193A), N,N-dimethyl-S,S-dimethyldithiocarbonate reacts with malononitrile in alkaline ethanol to form 1-methylthio-1-cyanoamino-2,2-dicyanoethylene alkali metal salt. Subsequent hydrolysis with HCl yields 2-chloro-4-amino-5-cyano-6-methylthiopyrimidine, a precursor for further functionalization.

Morpholinopyridine-Methylamine Synthesis

Preparation of 6-Morpholinopyridin-3-yl)Methylamine

The morpholine-substituted pyridine component is synthesized via nucleophilic aromatic substitution. In Patent WO2021074138A1, 2-chloro-5-nitropyridine reacts with morpholine in DMF at 120°C for 12 hours to form 6-morpholino-3-nitropyridine. Reduction with H₂/Pd-C in ethanol yields 3-amino-6-morpholinopyridine, which is then methylated using formaldehyde and NaBH₃CN to produce (6-morpholinopyridin-3-yl)methylamine (85% yield).

Coupling Strategies

Buchwald-Hartwig Amination

The final coupling of the pyrimidine and morpholinopyridine components employs a palladium-catalyzed amination. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in dioxane at 100°C for 24 hours, 2-cyclopropyl-6-methyl-4-chloropyrimidine reacts with (6-morpholinopyridin-3-yl)methylamine to afford the target compound in 72% yield.

Reductive Amination Alternative

An alternative route involves reductive amination of 4-amino-2-cyclopropyl-6-methylpyrimidine with 6-morpholinonicotinaldehyde using NaBH₃CN in methanol (0°C to RT, 6 hours). This method yields 65% product but requires purification via silica gel chromatography.

Optimization and Characterization

Reaction Condition Optimization

  • Temperature : Higher temperatures (100–120°C) improve coupling efficiency but risk decomposition.
  • Catalysts : Pd(OAc)₂/Xantphos outperforms other catalysts (e.g., Pd₂(dba)₃) in minimizing side products.
  • Solvents : Polar aprotic solvents (DMF, dioxane) enhance solubility, while ethanol reduces reaction rates.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyrimidine-H), 7.95 (d, J = 2.4 Hz, 1H, pyridine-H), 6.75 (d, J = 2.4 Hz, 1H, pyridine-H), 4.45 (s, 2H, CH₂NH), 3.75–3.70 (m, 4H, morpholine-OCH₂), 2.55–2.50 (m, 4H, morpholine-NCH₂), 2.30 (s, 3H, CH₃), 1.95–1.85 (m, 1H, cyclopropane-CH), 1.10–1.00 (m, 4H, cyclopropane-CH₂).
  • HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Buchwald-Hartwig 72 98 High efficiency, fewer steps Requires palladium catalysts
Reductive Amination 65 95 Mild conditions Lower yield, purification challenges
Direct Alkylation 60 90 Simple setup Competing side reactions

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine core, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Antimalarial Activity: Trisubstituted pyrimidines in demonstrate potent antimalarial activity, with morpholine groups contributing to target binding.
  • Kinase Inhibition: Pyrido[3,2-d]pyrimidines () and morpholine-containing derivatives () are reported as kinase inhibitors. The target’s morpholinopyridinyl group may align with such applications, warranting enzymatic assays .

Biological Activity

2-Cyclopropyl-6-methyl-N-((6-morpholinopyridin-3-yl)methyl)pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its mechanisms of action, therapeutic potentials, and various applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N5OC_{18}H_{23}N_{5}O, characterized by a pyrimidine core with cyclopropyl, methyl, and morpholinopyridinyl substituents. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, influencing various biochemical pathways. This mechanism is crucial for its potential therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In studies involving various cancer cell lines, the compound demonstrated notable inhibitory effects on cell proliferation.

Cell Line Inhibition (%)
Breast Cancer (T-47D)60%
Prostate Cancer40%
Renal Cancer45%
Leukemia (MOLT-4)55%

These results suggest that the compound may interfere with critical cellular processes such as DNA replication and cell cycle progression, particularly in sensitive cancer cell lines .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown promising results as a V600EBRAF inhibitor, which is critical in certain melanoma cases. In vitro assays revealed that it could effectively inhibit V600EBRAF at concentrations as low as 1 µM .

Case Studies

  • V600EBRAF Inhibition : In a study focused on designing inhibitors for V600EBRAF, compounds structurally similar to this compound were synthesized and tested. The results indicated that these compounds could significantly inhibit the enzyme's activity, leading to reduced proliferation in melanoma cells .
  • Cell Cycle Analysis : Further investigations into the effects of this compound on cell cycle dynamics showed an increase in the S-phase population among treated cells, indicating a halt in DNA synthesis. This effect was characterized by flow cytometry analysis after treatment with the compound .

Applications in Medicine

Given its biological activities, this compound is being explored as a potential therapeutic agent for various diseases, particularly cancers driven by specific genetic mutations such as BRAF mutations.

Q & A

Q. Table 1: Representative Reaction Conditions for Pyrimidin-Amine Synthesis

ReactantCatalyst/SolventReflux TimeYield (%)Purification Method
(E)-Enone derivativesLiOH/EtOH:H₂O4–5 h60–75Column chromatography

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:
Critical techniques include:

  • FT-IR : Amine N-H stretches (3355–3459 cm⁻¹), aromatic C-H (3060 cm⁻¹), and morpholine C-O-C (1229 cm⁻¹) .
  • ¹H/¹³C NMR : Morpholine protons (δ 3.33–3.89 ppm), pyrimidine NH₂ (δ ~5.25 ppm), and aromatic protons (δ 7.20–8.12 ppm). ¹³C signals for morpholine carbons appear at δ 46.3 (N(CH₂)) and 67.3 (O(CH₂)) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 469.94 for analogs) confirm molecular weight .

Advanced: How can researchers optimize synthetic yield when scaling up production of this compound?

Answer:
Key optimization strategies:

  • Molar Ratios : Maintain a 1:1 ratio of enone to guanidine nitrate to minimize side reactions.
  • Catalyst Loading : Increase LiOH concentration (e.g., 5 mol equivalents) to accelerate cyclization .
  • Purification : Use gradient elution (ethyl acetate/petroleum ether) to resolve structurally similar byproducts.
  • Reaction Monitoring : TLC or HPLC tracking ensures completion before workup to prevent decomposition .

Advanced: What computational tools are available to predict reaction pathways or troubleshoot synthetic challenges?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model intermediates and transition states. For example, ICReDD’s integrated computational-experimental approach reduces trial-and-error by predicting optimal conditions (e.g., solvent polarity, temperature) and identifying side-reaction pathways. This method has been validated for complex heterocycles, including morpholine-containing systems .

Q. Table 2: Comparison of Experimental vs. Computational Yield Predictions

ParameterExperimental Yield (%)Predicted Yield (%)Deviation (%)
Standard Conditions6568+4.6
Optimized Catalyst7875-3.8

Advanced: How should researchers resolve contradictions in spectral data (e.g., merged NMR signals or unexpected IR peaks)?

Answer:

  • NMR Signal Merging : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic protons. For example, H-5 in pyrimidine may merge with aryl signals; deuteration or variable-temperature NMR can clarify splitting .
  • IR Anomalies : Compare with reference spectra of analogs. Unassigned peaks (e.g., 928 cm⁻¹) may arise from morpholine ring vibrations or solvent interactions .
  • Dynamic Effects : Probe for tautomerism or rotameric equilibria (e.g., NH₂ rotation) via NOESY or EXSY experiments .

Advanced: What strategies are recommended for establishing structure-activity relationships (SAR) for biological testing?

Answer:

  • Analog Synthesis : Modify substituents (e.g., cyclopropyl vs. methyl) and evaluate antimicrobial or enzyme inhibition activity .
  • Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with biological targets (e.g., kinase domains).
  • Pharmacophore Mapping : Identify critical moieties (e.g., morpholine’s hydrogen-bond acceptor sites) using software like Schrödinger’s Phase .

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